molecular formula C20H26N2O3S B2514521 N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide CAS No. 861210-21-1

N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide

Cat. No.: B2514521
CAS No.: 861210-21-1
M. Wt: 374.5
InChI Key: PABCTOMGZLXKRI-UHFFFAOYSA-N
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Description

N-{4-[4-(Hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a benzyl group linked to a 4-(hydroxymethyl)piperidine ring. This structural motif combines a sulfonamide pharmacophore with a piperidine-hydroxymethyl substituent, which may influence solubility, bioavailability, and receptor binding.

Properties

IUPAC Name

N-[[4-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-2-8-20(9-3-16)26(24,25)21-14-17-4-6-19(7-5-17)22-12-10-18(15-23)11-13-22/h2-9,18,21,23H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABCTOMGZLXKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The hydroxymethyl group is introduced via a hydroxymethylation reaction, followed by the attachment of the benzyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the benzyl group to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are often employed.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Research indicates that N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide exhibits a range of biological activities that make it a candidate for further investigation in therapeutic applications.

Anticancer Activity

  • Mechanism of Action : The compound has shown potential as an anticancer agent by inducing apoptosis in various cancer cell lines. Its mechanism may involve the modulation of key signaling pathways associated with cell survival and proliferation.
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against human cancer cell lines such as colon and breast cancer cells, suggesting that modifications to the piperidine ring could enhance efficacy .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. The sulfonamide moiety is known for its antibacterial activity, primarily through inhibition of bacterial folate synthesis.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically including:

  • Formation of the Piperidine Ring : The hydroxymethyl group is introduced to the piperidine structure.
  • Sulfonamide Formation : The final step involves the reaction with a sulfonyl chloride to form the sulfonamide bond.

This compound can be modified to create various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerColon Cancer CellsInduced apoptosis
AntimicrobialVarious BacteriaInhibition of growthGeneral knowledge
CytotoxicityBreast Cancer CellsSignificant cytotoxicity

Mechanism of Action

The mechanism of action of N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility : The benzenesulfonamide scaffold tolerates diverse substituents (e.g., piperidine, pyrazole, adamantane), enabling tailored physicochemical and pharmacological profiles.

Synthetic Efficiency : High yields (70–92%) for analogs suggest feasible scalability for the target compound.

Pharmacological Potential: Piperidine and hydroxymethyl groups may enhance CNS penetration or receptor affinity, warranting further exploration in drug discovery.

Biological Activity

N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide, also known by its CAS number 861210-21-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural properties, biological mechanisms, and therapeutic implications, supported by relevant data tables and research findings.

Structural Characteristics

The molecular formula of this compound is C20H26N2O3SC_{20}H_{26}N_{2}O_{3}S, with a molecular weight of 374.50 g/mol. The structure features a piperidine ring and a sulfonamide group, which are critical for its biological activity.

PropertyValue
Molecular Formula C20H26N2O3S
Molecular Weight 374.50 g/mol
CAS Number 861210-21-1

Research indicates that compounds with similar structural motifs often exhibit activity through inhibition of specific biological pathways. For instance, sulfonamides have been known to act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic processes. The piperidine moiety can enhance binding affinity to biological targets, potentially increasing the efficacy of the compound.

Case Studies and Research Findings

  • Antitumor Activity : A study investigating structurally related compounds revealed that benzamide derivatives can inhibit cell growth in various cancer cell lines. These compounds function by interfering with key signaling pathways involved in cell proliferation and survival .
  • Receptor Antagonism : Similar compounds have been shown to act as antagonists for chemokine receptors, which play a significant role in inflammatory responses and cancer metastasis. The introduction of piperidine groups has been associated with improved binding potency and selectivity towards these receptors .
  • Inhibition Mechanisms : Research on benzamide derivatives indicates that they can inhibit dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH), both crucial enzymes in nucleotide synthesis pathways. This inhibition leads to reduced cellular proliferation, making these compounds promising candidates for cancer therapy .

Biological Activity Summary

The biological activities associated with this compound can be summarized as follows:

Activity TypeMechanism/Target
Antitumor Inhibition of cell growth
Receptor Antagonism CCR3 receptor antagonism
Enzyme Inhibition Inhibition of DHFR and IMPDH

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